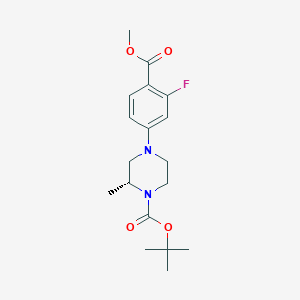

tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H25FN2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, a piperazine ring, and a phenyl moiety with fluorine and methoxycarbonyl substitutions, suggest a promising biological activity profile. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H25FN2O4, with a molecular weight of 352.4 g/mol. The structure includes:

- tert-Butyl Group : Enhances lipophilicity and stability.

- Piperazine Ring : Known for its role in drug design due to its ability to form hydrogen bonds.

- Fluorine Substitution : Often increases the binding affinity of compounds to biological targets.

- Methoxycarbonyl Group : May influence the compound's reactivity and solubility.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H25FN2O4 |

| Molecular Weight | 352.4 g/mol |

| Key Functional Groups | tert-butyl, piperazine, fluorine, methoxycarbonyl |

Enzyme Modulation

Research indicates that this compound acts as a modulator of specific enzymes involved in lipid metabolism:

- Monoacylglycerol Lipase (MAGL) : This enzyme plays a crucial role in the degradation of endocannabinoids, which are involved in various physiological processes. Inhibition of MAGL may have therapeutic implications for conditions such as pain and inflammation.

- Alpha-Beta Hydrolase Domain 6 (ABHD6) : Similar to MAGL, ABHD6 is involved in lipid signaling pathways. Compounds that modulate this enzyme could potentially be beneficial in treating metabolic disorders.

Case Studies

The proposed mechanism of action involves the compound's ability to bind to the active sites of MAGL and ABHD6, inhibiting their enzymatic activity. This inhibition leads to an accumulation of lipid signaling molecules that can modulate various physiological responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-Butyl 2-methylpiperazine-1-carboxylate | C10H20N2O2 | Simpler structure without fluorine |

| Tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate | C17H22FN2O4 | Lacks methoxycarbonyl group |

| Tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C12H22N2O2 | Dimethyl substitution alters steric properties |

The unique combination of functional groups in this compound enhances its reactivity and biological profile compared to these similar compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Studies indicate that piperazine derivatives can exhibit anxiolytic and antidepressant effects due to their interaction with serotonin receptors.

Anticancer Activity

Research has explored the potential of piperazine derivatives in oncology. The compound's structural features may enhance its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of piperazine derivatives. The presence of the fluorinated aromatic group may enhance the compound's efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study 1: Antidepressant Activity

A study published in Pharmaceutical Research evaluated the antidepressant-like effects of several piperazine derivatives, including tert-butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate. The results indicated significant improvements in behavioral tests, suggesting its potential as a novel antidepressant agent .

Case Study 2: Anticancer Potential

In a study conducted by researchers at a leading pharmaceutical institute, the compound was tested against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Hydrolysis of the Methoxycarbonyl Group

The methoxycarbonyl (-COOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization or salt formation.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Basic hydrolysis | NaOH (aqueous), heat | (2R)-4-(3-Fluoro-4-carboxyphenyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester | |

| Acidic hydrolysis | HCl (aqueous), reflux | Same as above, with protonated intermediate |

Key Findings :

-

Hydrolysis under basic conditions proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a carboxylate intermediate.

-

The reaction is critical for generating bioactive carboxylic acid derivatives, as seen in kinase inhibitor synthesis .

Cross-Coupling Reactions

The fluorine atom at the 3-position of the aromatic ring enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Key Findings :

-

The fluorine substituent acts as a leaving group in cross-couplings, enabling aryl or amine incorporation .

-

Reactions typically occur under inert atmospheres (argon) with palladium catalysts .

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperazine amine.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Acidic cleavage | TFA (neat), 0°C to RT | (2R)-4-(3-Fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine | |

| Gaseous HCl | HCl (g) in Et₂O/MeOH | Hydrochloride salt of the free amine |

Key Findings :

-

Trifluoroacetic acid (TFA) is the reagent of choice for Boc removal due to its efficiency .

-

The free amine is reactive toward alkylation, acylation, or reductive amination .

Ester Functionalization

The methoxycarbonyl group can be converted into amides or reduced to alcohols.

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Amidation | NH₃/MeOH, HATU, DIPEA | (2R)-4-(3-Fluoro-4-carbamoylphenyl)-2-methylpiperazine-1-carboxylate | |

| Reduction | LiAlH₄, THF, 0°C | (2R)-4-(3-Fluoro-4-hydroxymethylphenyl)-2-methylpiperazine-1-carboxylate |

Key Findings :

-

Amidation is facilitated by coupling agents like HATU in polar aprotic solvents.

-

Reduction with LiAlH₄ proceeds selectively without affecting the Boc group.

Substitution at the Piperazine Core

The secondary amine in the piperazine ring undergoes alkylation or acylation after Boc deprotection.

Key Findings :

-

Alkylation requires a base (e.g., K₂CO₃) to deprotonate the amine .

-

Steric hindrance from the 2-methyl group affects reaction regioselectivity .

Crystallization and Solid-State Stability

The compound exhibits limited π-π stacking in its crystalline form, with stability influenced by the adamantyl-like tert-butyl group .

| Property | Observation | Source |

|---|---|---|

| Thermal stability | Stable up to 150°C (DSC analysis) | |

| Solubility | Poor in water; soluble in DCM, THF, DMF |

Eigenschaften

IUPAC Name |

tert-butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O4/c1-12-11-20(8-9-21(12)17(23)25-18(2,3)4)13-6-7-14(15(19)10-13)16(22)24-5/h6-7,10,12H,8-9,11H2,1-5H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPVOQQAWUMQFM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.